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Compound of Interest

Compound Name:
2-(1-Aminopropyl)phenol

hydrochloride

CAS No.: 1311314-31-4

Cat. No.: B2986784

Get Quote

Executive Summary
2-(1-Aminopropyl)phenol hydrochloride is a chiral amino-alkyl phenol often utilized as a

synthesis intermediate or a metabolite standard. Its identification relies heavily on

distinguishing the ortho-substitution pattern and the ammonium salt state from its free base or

regioisomers.

This guide provides a structural deconstruction of the infrared spectrum, offering comparative

data against its most common alternatives: the free base form (2-(1-aminopropyl)phenol) and

the para-isomer.

Key Diagnostic Feature: The convergence of a broad ammonium band (2600–3200 cm⁻¹) with

a shifted phenolic O-H stretch due to intramolecular hydrogen bonding.[1]

Structural Analysis & Theoretical Assignments
To accurately interpret the spectrum, one must understand the vibrational physics specific to

this molecule’s geometry.
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The "Ortho Effect" (Intramolecular H-Bonding)
Unlike para or meta isomers, the ortho position allows the phenolic hydrogen to interact with

the nitrogen of the aminopropyl group.

In the Free Base: A strong intramolecular Hydrogen Bond (O-H···N) locks the conformation,

lowering the O-H frequency.

In the HCl Salt: The nitrogen is protonated (-NH₃⁺), disrupting the lone pair interaction but

introducing a strong ionic/dipole network.

Graphviz Visualization: Structural Dynamics
The following diagram illustrates the structural logic used to interpret the spectrum.

2-(1-Aminopropyl)phenol
Hydrochloride

Phenolic -OH
(3200-3400 cm⁻¹) H-Bonding
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Figure 1: Deconstruction of key vibrational modes. The overlap between the Phenolic OH and

Ammonium NH stretches is the most complex region of the spectrum.

Comparative Analysis
Scenario A: Salt vs. Free Base
The most critical check in synthesis is confirming the formation of the Hydrochloride salt.
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Feature HCl Salt (Product)
Free Base
(Precursor/Alternative)

N-H Region

Broad, complex band (2600–

3100 cm⁻¹). Multiple

overlapping peaks due to -

NH₃⁺ stretching and Fermi

resonance.

Sharp doublet (3300–3400

cm⁻¹). Distinct symmetric and

asymmetric -NH₂ stretches.

O-H Stretch
Broad, often merged with the

ammonium band.

Distinct, broad band.[2][3]

Shifted lower if intramolecular

H-bonding is strong.

Fingerprint

Additional bands for amine

salts often appear near 2000

cm⁻¹ (combination bands).

Cleaner baseline in the 2000–

2500 cm⁻¹ region.

Scenario B: Ortho vs. Para Isomer
Distinguishing the 2-substituted (ortho) from the 4-substituted (para) isomer is vital for checking

regioselectivity.

Feature Ortho-Isomer (Target) Para-Isomer (Impurity)

OOP Bending

Single strong band ~735–770

cm⁻¹. Diagnostic for 4 adjacent

aromatic protons.

Strong band ~800–850 cm⁻¹.

[1] Diagnostic for 2 adjacent

aromatic protons (symmetry).

H-Bonding

Intramolecular.[1] Less

concentration-dependent.

Sharpens the O-H band

slightly compared to

intermolecular bonding.

Intermolecular. Highly

concentration-dependent. Very

broad O-H band in solid state.

Detailed Diagnostic Peaks (Data Table)
The following values are derived from homologous series of ortho-aminoalkyl phenols and

standard spectroscopic correlation tables.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://docbrown.info/page06/spectra2/phenol-ir.htm
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://ojs.library.okstate.edu/osu/index.php/OAS/article/download/4266/3939
https://ojs.library.okstate.edu/osu/index.php/OAS/article/download/4266/3939
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2986784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional
Group

Mode
Frequency
(cm⁻¹)

Intensity Notes

-OH (Phenol) Stretch 3200 – 3450 Strong, Broad

Heavily

overlapped by

NH₃⁺.

-NH₃⁺

(Ammonium)
Stretch 2600 – 3100 Strong, Broad

"Amine Salt"

band; looks like a

"beard" hanging

from the C-H

stretches.

C-H (Aromatic) Stretch 3000 – 3100 Weak, Sharp

Often visible as

shoulders on the

ammonium band.

C-H (Alkyl) Stretch 2850 – 2980 Medium

Methyl/Methylen

e groups of the

propyl chain.

Aromatic Ring C=C Stretch 1580 – 1610 Medium-Strong

The "breathing"

modes of the

benzene ring.

-NH₃⁺ Bend (Asym) 1500 – 1560 Medium

Deformation

band of the

charged amine.

C-O (Phenol) Stretch 1230 – 1260 Strong

Diagnostic for

phenols (higher

freq than

alcohols due to

resonance).[2]

C-N (Aliphatic) Stretch 1020 – 1180 Medium

Connects the

propyl chain to

the nitrogen.

Ar-H (Ortho) OOP Bend 735 – 770 Strong Critical ID peak

for ortho-
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substitution.

Experimental Protocol: Validating the Spectrum
To ensure the spectrum you generate matches the data above, follow this self-validating

protocol.

Method: KBr Pellet vs. ATR
Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal

for speed, but be aware that HCl salts can sometimes etch ZnSe or react with KBr plates if

moisture is present.

Gold Standard: For publication-quality resolution of the fingerprint region (to see the 750

cm⁻¹ peak clearly), a dried KBr pellet is superior.

Step-by-Step Workflow
Sample Prep: Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ for 4 hours.

Rationale: Amine salts are hygroscopic. Water bands (3400 cm⁻¹) will obscure the critical N-

H/O-H region.

Background Scan: Run an air background (32 scans).

Acquisition:

Place 2-5 mg of sample on the ATR crystal.

Apply high pressure (ensure good contact for the solid).

Scan range: 4000 – 600 cm⁻¹.

Resolution: 4 cm⁻¹.

Validation Check (The "Self-Correcting" Step):

Check 1: Is there a broad "hump" centered at 3400 cm⁻¹ that lacks structure? Action: Your

sample is wet. Re-dry.
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Check 2: Is the region 2500–3000 cm⁻¹ empty? Action: You likely have the Free Base, not

the HCl salt. Add HCl vapor or recrystallize.

Decision Tree for Identification

Acquire Spectrum

Check 2500-3000 cm⁻¹

Broad/Complex Band?

Yes

Sharp Doublet >3300?

No

Indicates HCl Salt Indicates Free Base

Check 700-850 cm⁻¹

Peak at ~750 cm⁻¹

Target Compound

Peak at ~830 cm⁻¹

Regio-Impurity
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Figure 2: Logical workflow for confirming identity and purity.

References
NIST Chemistry WebBook.IR Spectrum of 2-Aminophenol (Free Base & Derivatives).

National Institute of Standards and Technology.[4][5][6] Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2986784/docs?utm_src=pdf-body-img#comparative-guide-ir-spectroscopy-of-2-1-aminopropyl-phenol-hydrochloride
https://webbook.nist.gov/cgi/inchi?ID=C51194&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107119&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C88697&Mask=2
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2986784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

PubChem.2-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine.

Available at: [Link]

Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of
Analytical Chemistry, R.A. Meyers (Ed.). (Source for diagnostic amine salt frequencies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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